1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
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Overview
Description
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is an organic compound with the molecular formula C10H12BrNO It is a brominated derivative of acetophenone, featuring a dimethylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(4-(dimethylamino)phenyl)ethanone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl or vinyl derivatives.
Scientific Research Applications
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Biological Studies: Investigated for its biological activity and potential as a biomarker for respiratory illnesses.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and dimethylamino groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dimethylamino)phenyl)ethanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone: Bromine atom is positioned differently, affecting its reactivity and applications.
1-(3-(Dimethylamino)phenyl)ethanone: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
Its ability to undergo selective substitution and coupling reactions makes it valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
1-[3-bromo-4-(dimethylamino)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICXBJJGVAFDNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734487 |
Source
|
Record name | 1-[3-Bromo-4-(dimethylamino)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142500-11-6 |
Source
|
Record name | 1-[3-Bromo-4-(dimethylamino)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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